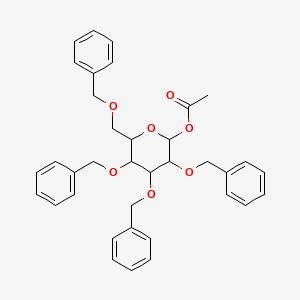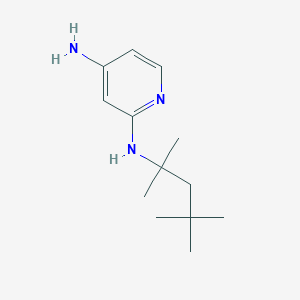![molecular formula C9H11ClO B8762051 2-[(Chloromethoxy)methyl]toluene CAS No. 88041-87-6](/img/structure/B8762051.png)
2-[(Chloromethoxy)methyl]toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Chloromethoxy)methyl]toluene is an organic compound characterized by the presence of a chloromethyl group attached to a 2-methylbenzyl ether. This compound is part of the broader class of chloroalkyl ethers, which are known for their reactivity and utility in organic synthesis. This compound is used primarily as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[(Chloromethoxy)methyl]toluene can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl alcohol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide. The reaction typically proceeds under mild conditions, with the chloromethyl methyl ether being generated in situ from dimethoxymethane and acetyl chloride .
Industrial Production Methods
Industrial production of chloromethyl 2-methylbenzyl ether often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Safety measures are crucial due to the carcinogenic nature of chloromethyl methyl ether .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Chloromethoxy)methyl]toluene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can yield the corresponding methylbenzyl ether.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methylbenzyl ether.
Wissenschaftliche Forschungsanwendungen
2-[(Chloromethoxy)methyl]toluene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and tracking.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of chloromethyl 2-methylbenzyl ether involves the formation of a chloromethyl cation, which acts as an electrophile in various reactions. This cation can undergo electrophilic substitution with aromatic compounds, leading to the formation of chloromethylated derivatives. The presence of a Lewis acid catalyst, such as zinc iodide, enhances the formation of the chloromethyl cation and facilitates the reaction .
Vergleich Mit ähnlichen Verbindungen
2-[(Chloromethoxy)methyl]toluene can be compared with other chloroalkyl ethers such as:
Chloromethyl methyl ether:
Bis(chloromethyl) ether: Known for its use in the production of ion-exchange resins and as a chloromethylating agent.
Benzyl chloromethyl ether: Utilized in organic synthesis for the protection of hydroxyl groups.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
88041-87-6 |
|---|---|
Molekularformel |
C9H11ClO |
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
1-(chloromethoxymethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8-4-2-3-5-9(8)6-11-7-10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
PEDBYJGJBGFICO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















